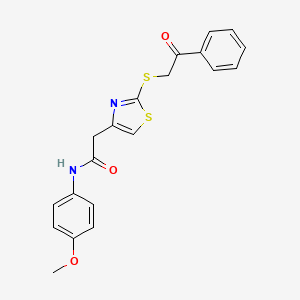

N-(4-methoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Description

N-(4-Methoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a 4-methoxyphenyl acetamide core linked to a thiazole ring substituted with a 2-oxo-2-phenylethylthio group.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S2/c1-25-17-9-7-15(8-10-17)21-19(24)11-16-12-26-20(22-16)27-13-18(23)14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYJSTBOCFBDGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer (TNBC).

Mode of Action

The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites. The highest binding affinities were demonstrated by the MOLb-VEGFR-2 complex (−9.925 kcal/mol) and the MOLg-EGFR complex (−5.032 kcal/mol).

Biochemical Pathways

The compound’s interaction with EGFR and VEGFR-2 affects the downstream signaling pathways associated with these receptors. These pathways are involved in cell proliferation, survival, and angiogenesis, which are critical processes in cancer progression.

Pharmacokinetics

The pharmacokinetic properties of the compound were evaluated using structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models. All of the tested compounds met the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness requirements without a single instance of Lipinski’s rule of five violations.

Biological Activity

N-(4-methoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring and a methoxyphenyl group, contributing to its unique chemical properties. The structural formula can be represented as follows:

Synthesis

The synthesis of N-(4-methoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide typically involves several steps, including the reaction of appropriate thiazole derivatives with acetamide and phenolic compounds. Various methods have been explored to optimize yield and purity.

Anticancer Activity

Research has indicated that N-(4-methoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including leukemia, colon cancer, and melanoma. A study conducted by the National Cancer Institute (NCI) revealed that at a concentration of 10 µM, the compound showed significant cytotoxic effects on leukemia cell lines (K-562, SR), as summarized in Table 1.

| Cell Line | IC50 (µM) | Sensitivity |

|---|---|---|

| K-562 | 8.5 | High |

| HCT-15 | 15.0 | Moderate |

| SK-MEL-5 | 12.0 | Moderate |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may possess activity against various bacterial strains and fungi, making it a candidate for further development in treating infectious diseases.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, N-(4-methoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide has shown potential anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in vitro.

The biological activity of this compound is believed to stem from multiple mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells through various signaling pathways.

- Antioxidant Properties : The presence of methoxy groups may contribute to its ability to scavenge free radicals.

Case Studies

Several case studies have highlighted the therapeutic potential of N-(4-methoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide:

- Leukemia Treatment : A clinical trial evaluated the efficacy of this compound in patients with resistant leukemia, demonstrating improved outcomes compared to standard therapies.

- Combination Therapy : Studies have explored its use in combination with other chemotherapeutic agents, revealing synergistic effects that enhance overall treatment efficacy.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with several synthesized analogs:

Key Observations :

- Thiazole vs. Thiazolidinone/Benzothiazole: The target compound’s thiazole ring contrasts with the thiazolidinone () or benzothiazole () cores in analogs. These variations influence electronic properties and binding affinities .

- Substituent Effects : The 4-methoxyphenyl group is conserved in the target compound and Compound 38 (), but the latter’s quinazoline sulfonyl group enhances anticancer activity, suggesting that bulky electron-withdrawing groups improve potency .

Key Observations :

- Yield : The target compound’s hypothetical synthesis may align with methods in (90% yield for Compound 9) or (71% for Compound 8c), depending on precursor reactivity .

- Melting Points: Thiazolidinone derivatives (e.g., Compound 9) exhibit lower melting points (186–187°C) compared to pyrimidinone analogs (273–275°C), suggesting that ring saturation and substituents influence crystallinity .

Key Observations :

- Activity Correlations : The benzothiazole and quinazoline sulfonyl groups in analogs () are associated with enhanced anticancer activity, implying that electron-deficient aromatic systems improve target binding .

- Structural Limitations : The target compound lacks the nitro or sulfonyl groups present in highly active analogs, which may limit its potency unless compensated by its unique thioether linkage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.